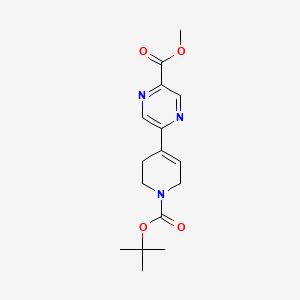
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with a methyl ester and a 1-Boc-1,2,3,6-tetrahydro-4-pyridyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazine Ring: Starting from a suitable precursor, such as a substituted diamine, the pyrazine ring is constructed through cyclization reactions.
Introduction of the Methyl Ester Group: The carboxyl group on the pyrazine ring is esterified using methanol in the presence of an acid catalyst.
Attachment of the 1-Boc-1,2,3,6-tetrahydro-4-pyridyl Group: This step involves the protection of the pyridine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the attachment to the pyrazine ring through nucleophilic substitution or coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of N-oxides.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can further undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
N-oxides: from oxidation.
Alcohols: from reduction.
Amines: from Boc deprotection.
科学研究应用
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected to reveal a reactive site that can form covalent bonds with target proteins, thereby modulating their activity. The pyrazine ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate: is similar to other pyrazine derivatives with ester and Boc-protected amine groups.
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyridine-2-carboxylate: is a closely related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness:
- The presence of both a pyrazine ring and a Boc-protected pyridyl group makes this compound unique in its structural and functional properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility compared to similar compounds.
属性
分子式 |
C16H21N3O4 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC 名称 |
methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-7-5-11(6-8-19)12-9-18-13(10-17-12)14(20)22-4/h5,9-10H,6-8H2,1-4H3 |
InChI 键 |
LXJFKHNSPFQKQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=N2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Cyclopropenyl)carbonyl]benzoxazole-2(3H)-one](/img/structure/B8295126.png)
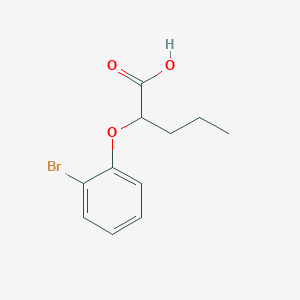
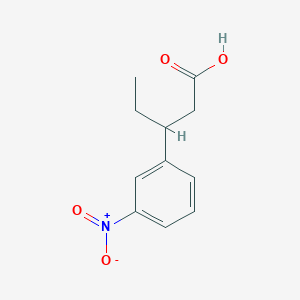
![3-Bromothieno[3,2-b]pyridine-5-methanol](/img/structure/B8295154.png)
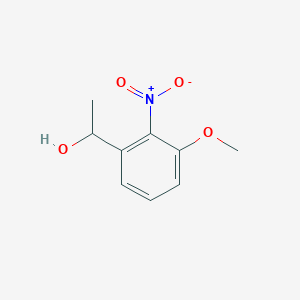
![4H-thieno[3,4-b][1,4]benzodiazepin-9(10H)-one](/img/structure/B8295175.png)

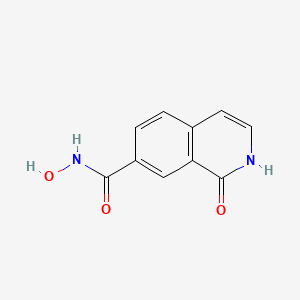


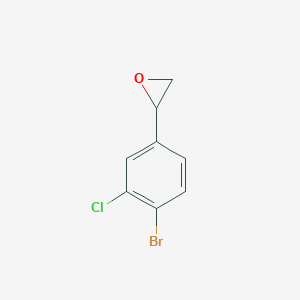

![tert-Butyl 4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8295211.png)
